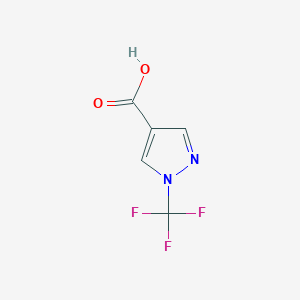

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-3(1-9-10)4(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKZJLGDFGFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402664-77-0 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, field-proven experimental protocols, and critical evaluation of various synthetic routes. We will explore the foundational cyclocondensation reactions, modern multicomponent approaches, and functionalization of pre-formed pyrazole rings, equipping the reader with the necessary knowledge to select and optimize the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1-(Trifluoromethyl)-1H-pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of a trifluoromethyl group (CF3) often enhances the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Consequently, 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are crucial intermediates in the synthesis of a wide range of compounds, including potent inhibitors of enzymes such as cyclooxygenase (COX) and succinate dehydrogenase (SDHI).[3][4][5] This guide will dissect the core synthetic methodologies to empower researchers in their pursuit of novel chemical entities based on this valuable heterocyclic core.

Foundational Strategy: Cyclocondensation of 1,3-Dicarbonyl Compounds with Trifluoromethylhydrazine

The most classical and widely employed method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.[2][6][7][8] In the context of our target molecule, this involves the reaction of a suitable four-carbon building block bearing two electrophilic centers with trifluoromethylhydrazine.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to yield the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the trifluoromethyl group on the pyrazole ring, is a critical aspect to consider and can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Key Precursors and Reaction Workflow

A common precursor for the synthesis of pyrazole-4-carboxylic acid esters is ethyl 2-formyl-3-oxobutanoate (or its equivalent). The reaction with trifluoromethylhydrazine would theoretically lead to the desired 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester, which can then be hydrolyzed to the final product.

Caption: General workflow for the synthesis via cyclocondensation.

Experimental Protocol: A Representative Synthesis of a Pyrazole-4-carboxylate Ester

The following protocol is a generalized procedure based on established methods for pyrazole synthesis from β-ketoesters.[9]

Step 1: Synthesis of Ethyl 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate

-

To a stirred solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add trifluoromethylhydrazine (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Step 2: Hydrolysis to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

The purified ethyl 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford the desired 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Quantity |

| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 1 | (User defined) |

| Trifluoromethylhydrazine | 100.04 | 1 | (Calculated) |

| Sodium Hydroxide | 40.00 | 2 | (Calculated) |

Table 1: Stoichiometry for the synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Modern Approaches: Multicomponent and Vilsmeier-Haack Reactions

Modern organic synthesis often favors multicomponent reactions (MCRs) for their efficiency and atom economy.[1][8] Additionally, the Vilsmeier-Haack reaction provides a powerful tool for the synthesis of pyrazole-4-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.

Three-Component Synthesis of Pyrazole-4-carboxylate Esters

A notable MCR involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[1] While this method is highly efficient for synthesizing a variety of substituted pyrazoles, its direct application to our target molecule would require careful selection of reagents to ensure the desired substitution pattern.

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is another powerful method for synthesizing pyrazole-4-carboxaldehydes from hydrazones of ketones.[9][10] The resulting aldehyde can then be oxidized to the carboxylic acid.

Caption: Vilsmeier-Haack approach to pyrazole-4-carboxylic acids.

Functionalization of the Pre-formed Pyrazole Ring

An alternative strategy involves the synthesis of a 1-(Trifluoromethyl)-1H-pyrazole core, followed by the introduction of the carboxylic acid group at the C4 position. This approach can be advantageous when the required substituted pyrazole core is readily accessible.

Lithiation and Carboxylation

Directing a strong base, such as n-butyllithium, to deprotonate the C4 position of the pyrazole ring, followed by quenching with carbon dioxide (dry ice), is a common method for introducing a carboxylic acid group.[11][12] The regioselectivity of the lithiation is crucial and can be influenced by the substituents already present on the pyrazole ring.

Oxidation of a C4-Substituent

If a 1-(Trifluoromethyl)-1H-pyrazole with a suitable precursor group at the C4 position (e.g., a methyl or formyl group) is available, it can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.[13][14]

Trapping of Transiently-Generated Trifluoromethylhydrazine

A recent and highly innovative approach involves the in-situ generation and trapping of trifluoromethylhydrazine.[15] This method avoids the handling of potentially unstable trifluoromethylhydrazine and allows for the synthesis of a diverse range of N-trifluoromethyl pyrazoles from various 1,3-dicarbonyl compounds. This strategy is particularly promising for accessing our target molecule with high efficiency.

Conclusion and Future Outlook

The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several viable routes, each with its own set of advantages and challenges. The classical cyclocondensation method remains a robust and reliable approach. Multicomponent reactions offer an efficient alternative, while the functionalization of a pre-formed pyrazole ring provides strategic flexibility. The emerging method of trapping transiently-generated trifluoromethylhydrazine presents an exciting and potentially superior strategy. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. As the demand for novel trifluoromethyl-substituted heterocycles continues to grow, further advancements in the synthesis of this valuable building block are anticipated.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.).

- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. (2020). Organic Letters, 22(3), 809–813.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. (n.d.).

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules.

- Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. (2023). Taylor & Francis Online.

- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. (2020). Organic Process Research & Development, 24(11), 2619–2632.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (2022).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.

- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (n.d.).

- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).

- 4-Pyrazolecarboxylic acid synthesis - ChemicalBook. (n.d.).

- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF - ResearchGate. (2025).

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

- Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.).

- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed.

- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - NIH. (n.d.).

- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025).

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central.

Sources

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS RN: 1402664-77-0), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. For researchers, synthetic chemists, and drug development professionals, a deep understanding of properties such as the acid dissociation constant (pKa), lipophilicity (logP), and solubility is fundamental to predicting a molecule's behavior in biological systems and guiding rational design. This document synthesizes available data with established experimental methodologies, offering both a reference for the compound's characteristics and a practical guide to their determination in a laboratory setting.

Introduction and Strategic Importance

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile molecular scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The strategic placement of a trifluoromethyl group at the N1 position significantly modulates the electronic properties of the pyrazole ring, enhancing metabolic stability and membrane permeability.[2] This, combined with the carboxylic acid moiety at the C4 position—a key functional group for forming salts, esters, and amides—makes this compound a valuable building block for creating novel therapeutic agents and agrochemicals.[3][4]

A thorough characterization of its physicochemical properties is the critical first step in its journey from a laboratory reagent to a component of a final product. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide is structured to provide not just the data, but the scientific context and experimental causality behind the numbers.

Molecular Identity and Core Properties

The foundational attributes of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid are summarized below. These identifiers are crucial for accurate sourcing, regulatory documentation, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | [2] |

| CAS Number | 1402664-77-0 | [2][5] |

| Molecular Formula | C₅H₃F₃N₂O₂ | [5] |

| Molecular Weight | 180.08 g/mol | [5] |

| Canonical SMILES | O=C(O)c1cnn(c1)C(F)(F)F | [6] |

| Physical Form | Solid | [2] |

Ionization Behavior: The Acid Dissociation Constant (pKa)

The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, absorption across biological membranes, and interaction with its target receptor. For an acidic compound like 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the pKa represents the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.

While experimentally determined data for this specific molecule is not widely published, computational predictions and data from structurally similar compounds suggest the carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to a non-substituted pyrazole carboxylic acid.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[7][8] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, such as NaOH) is added incrementally. The resulting titration curve allows for the precise identification of the half-equivalence point, where pH equals the pKa.[9]

Workflow: pKa Determination by Potentiometric Titration

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 1402664-77-0: 1-(trifluoromethyl)-1H-pyrazole-4-carbox… [cymitquimica.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1402664-77-0 [chemicalbook.com]

- 6. Synthonix, Inc > 1402664-77-0 | 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [synthonix.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Key Building Block in Modern Chemistry

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide on 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into its core attributes, synthesis, and applications, offering field-proven insights for professionals in drug development and chemical research.

Core Compound Identification and Structure

Chemical Name: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS Number: 1402664-77-0 Molecular Formula: C₅H₃F₃N₂O₂ Molecular Weight: 180.08 g/mol

The structure of this compound is characterized by a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A key feature is the trifluoromethyl (-CF₃) group attached to one of the nitrogen atoms (N1), which significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The carboxylic acid (-COOH) functional group at the 4-position provides a reactive handle for further chemical modifications, making it a versatile building block.[1]

Chemical Structure Diagram:

Caption: Chemical structure of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is provided below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Storage Temperature | 0-8 °C is recommended for long-term storage. | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

Synthesis Methodology

While a specific, detailed synthesis protocol for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1402664-77-0) is not extensively documented in readily available literature, a plausible and efficient synthetic route can be inferred from the synthesis of its ethyl ester, ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by hydrolysis. General reviews on the synthesis of trifluoromethyl-pyrazoles provide a strong foundation for this proposed pathway.[2][3]

A likely approach involves a cyclization reaction between a suitable trifluoromethyl-containing hydrazine and a three-carbon building block with appropriate functional groups to form the pyrazole ring, followed by the introduction and subsequent hydrolysis of the carboxylate group.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate in a suitable solvent such as ethanol, add a trifluoromethylhydrazine precursor. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Reaction Setup: The purified ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried under vacuum to afford 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group make 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid a valuable scaffold in both pharmaceutical and agrochemical research.

4.1. Medicinal Chemistry:

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

-

As a Precursor for Bioactive Carboxamides: This carboxylic acid is a key starting material for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides. These derivatives have shown promise as:

-

Anti-inflammatory Agents: By serving as a core structure for the development of selective cyclooxygenase (COX) inhibitors. The carboxylic acid can be coupled with various amines to generate a library of carboxamides for screening against COX-1 and COX-2.

-

Anticancer Agents: Certain pyrazole derivatives have demonstrated antiproliferative activity.

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in several antimicrobial and antifungal compounds.[4]

-

Illustrative Pathway for Derivative Synthesis:

Caption: General scheme for the synthesis of bioactive carboxamide derivatives.

4.2. Agrochemicals:

Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, particularly as fungicides and herbicides. The trifluoromethyl group often contributes to increased efficacy and a broader spectrum of activity. While direct applications of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid in commercial agrochemicals are not widely documented, its structural motifs are found in active ingredients, suggesting its potential as a building block for novel crop protection agents.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the pyrazole ring, the carboxylic acid group, and the trifluoromethyl group. The carbon of the -CF₃ group would likely show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (180.08 g/mol ).

Conclusion

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. Its trifluoromethyl group offers distinct advantages in modulating the physicochemical and biological properties of target compounds. While detailed experimental data for this specific molecule is emerging, its structural relationship to a wide range of bioactive compounds underscores its importance for further research and development. This guide provides a foundational understanding for scientists and researchers looking to leverage the potential of this promising chemical entity.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available at: [Link]

-

Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. ResearchGate. Available at: [Link]

-

1H-pyrazole-4-carboxylic acid 1402664-77-0 C5H3F3N2O2 180.08 g/mol-Products Wonder. Wonder Chemical Technology. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of trifluoromethyl pyrazole compounds

An In-Depth Technical Guide to the Discovery and History of Trifluoromethyl Pyrazole Compounds

Introduction: A Tale of Two Moieties

The story of trifluoromethyl pyrazole compounds is a compelling narrative in modern medicinal and agricultural chemistry, born from the strategic union of two powerful chemical entities: the pyrazole ring and the trifluoromethyl group. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of pharmacophore design for over a century, prized for its structural versatility and diverse biological activities.[1] The trifluoromethyl (CF₃) group, on the other hand, is a hallmark of modern drug design. Its introduction into organic molecules can dramatically enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

This guide delves into the historical evolution and discovery of this potent class of compounds. We will trace their origins from foundational synthetic principles to their emergence as blockbuster drugs and essential agrochemicals. By examining the causality behind experimental choices and the structure-activity relationships that guided their development, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical scaffold.

Chapter 1: Foundational Synthesis and the Dawn of a New Era

The journey begins not with fluorine, but with the fundamental chemistry of the pyrazole ring itself. The first synthesis of a substituted pyrazole was accomplished in 1883 by Ludwig Knorr, who discovered that reacting a β-diketone with a hydrazine derivative resulted in the formation of the pyrazole core via a cyclocondensation reaction.[4][5] This robust and versatile reaction remains a cornerstone of pyrazole synthesis today.

The true revolution, however, was the strategic incorporation of the trifluoromethyl group. As organofluorine chemistry gained prominence in the 20th century, chemists recognized the CF₃ group's unique ability to act as a "super-hydrogen" or "super-methyl" group, profoundly altering a molecule's electronic and physical properties without significantly increasing its size.[3] This led to a concerted effort to develop synthetic methods for introducing this group into heterocyclic scaffolds.

The most direct application of Knorr's principle to this new challenge involved the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials. Reacting these precursors with various hydrazines provided a direct and efficient route to a wide array of trifluoromethyl-substituted pyrazoles.

Caption: Foundational Knorr synthesis for trifluoromethyl pyrazoles.

This synthetic accessibility laid the groundwork for the exploration of trifluoromethyl pyrazoles in various life science applications, leading to the discovery of compounds with profound biological impacts.

Chapter 2: Landmark Discoveries - From Crop Protection to Human Health

The true potential of trifluoromethyl pyrazoles was realized through the development of two landmark compounds that transformed their respective industries: Fipronil in agriculture and Celecoxib in pharmaceuticals.

Fipronil: A Revolution in Pest Control

Introduced in the mid-1990s, Fipronil quickly became a leading broad-spectrum insecticide.[6] It belongs to the phenylpyrazole class of insecticides and its discovery was a triumph of rational design aimed at a specific neurological target in insects.[7]

Mechanism of Action: Fipronil functions by disrupting the central nervous system of insects. It acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors).[8][9] In a healthy nervous system, GABA binds to these receptors, opening the chloride channels and inhibiting nerve impulses. Fipronil binds to an allosteric site within the channel, blocking this ion flow.[7] This disruption prevents neuronal inhibition, leading to uncontrolled neuronal firing, hyperexcitation, and ultimately, the death of the insect.[6][10]

A key factor in Fipronil's success is its selectivity. It exhibits a much higher binding affinity for the GABA receptors of insects compared to those of mammals, providing a crucial margin of safety.[7]

Caption: Mechanism of action for the insecticide Fipronil.

Celecoxib: Targeting Inflammation with Precision

In the pharmaceutical arena, the discovery of Celecoxib (marketed as Celebrex) marked a paradigm shift in the management of pain and inflammation. Its development was a direct result of the groundbreaking discovery of two distinct cyclooxygenase (COX) enzyme isoforms: COX-1 and COX-2.[11]

COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[11] COX-2, however, is primarily induced at sites of inflammation.[11] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, leading to potent anti-inflammatory effects but also a risk of gastrointestinal side effects.

The therapeutic hypothesis was clear: selectively inhibiting COX-2 could provide powerful anti-inflammatory relief while sparing the protective functions of COX-1. A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib to meet this goal.[12][13] Approved by the FDA on December 31, 1998, it was the first selective COX-2 inhibitor to reach the market.[11][14]

The structure of Celecoxib is a textbook example of structure-activity relationship (SAR). The 1,5-diarylpyrazole core is critical for its activity. The trifluoromethyl group on the pyrazole ring provides superior potency and selectivity, while the p-sulfonamide (-SO₂NH₂) moiety on one of the phenyl rings is essential for binding to a specific side pocket in the COX-2 enzyme, contributing significantly to its selectivity over COX-1.[13]

Chapter 3: Modern Synthetic Methodologies and Protocols

While the Knorr synthesis remains fundamental, modern organic chemistry has introduced more sophisticated and efficient methods for creating trifluoromethyl pyrazoles. These include silver-catalyzed reactions of trifluoromethylated ynones with hydrazines and (3+2)-cycloaddition reactions using in-situ generated fluorinated nitrile imines.[4][15] These advanced methods offer improvements in regioselectivity and substrate scope.[16]

Experimental Protocol: General Synthesis of a 1-Aryl-3-trifluoromethyl-5-phenyl-1H-pyrazole

This protocol describes a standard cyclocondensation reaction, a foundational method in the field.

Objective: To synthesize a representative trifluoromethyl pyrazole via the reaction of a trifluoromethyl β-diketone with an arylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione

-

Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Ethanol (or Acetic Acid as an alternative solvent)

-

Sodium Acetate (if using hydrochloride salt)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq).

-

Solvent Addition: Add ethanol to the flask to create a solution or suspension (approx. 5-10 mL per gram of diketone).

-

Base Addition: If using a hydrazine salt, add sodium acetate (1.2 eq) to neutralize the HCl and free the hydrazine base.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure trifluoromethyl pyrazole.[4][17]

Caption: General workflow for trifluoromethyl pyrazole synthesis.

Chapter 4: Expanding Applications and Future Outlook

The success of Fipronil and Celecoxib spurred extensive research into other applications for the trifluoromethyl pyrazole scaffold. This has led to the discovery of compounds with a wide range of biological activities.

Table 1: Biological Activities of Various Trifluoromethyl Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Therapeutic/Application Area | Reference(s) |

| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | [1][17] |

| 5-Amino-3-cyano-phenylpyrazoles | GABA-gated Chloride Channel | Insecticide, Acaricide | [7][8] |

| N-(Trifluoromethyl)phenyl pyrazoles | Bacterial Growth Inhibition | Antibacterial (Anti-MRSA) | [18][19] |

| 3,5-Bis(trifluoromethyl)phenyl pyrazoles | Bacterial Growth Inhibition | Antibacterial (Gram-positive) | [20] |

| Pyrazole-carboxamides | Fungicide (SDH Inhibition) | Agrochemical Fungicide | [17][21] |

| Various Scaffolds | Kinase Inhibition | Anticancer | [18][22] |

The versatility of the trifluoromethyl pyrazole core continues to make it a "privileged scaffold" in drug discovery and agrochemical research.[18] Future efforts will likely focus on developing novel derivatives with enhanced selectivity, improved safety profiles, and new mechanisms of action to combat challenges like drug resistance and the need for more sustainable agricultural practices. The ongoing innovation in synthetic methodologies will undoubtedly provide access to an even greater diversity of these powerful molecules, ensuring their relevance for years to come.

References

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

-

Fipronil Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

-

Celecoxib History - News-Medical.Net. (n.d.). Retrieved from [Link]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fipronil - Wikipedia. (n.d.). Retrieved from [Link]

-

Fipronil: What You Need To Know - Veterinary Prescriber. (2023, February 21). Retrieved from [Link]

-

Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchGate. (2018, August 9). Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

-

Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013, April 7). Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024, September 19). Retrieved from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (2021, August 22). Retrieved from [Link]

-

Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. (2022, March 28). Retrieved from [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (2022, March 28). Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

-

Some anticancer compounds with pyrazole and trifluoromethylphenyl rings - ResearchGate. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed Central. (2025, October 29). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fipronil - Wikipedia [en.wikipedia.org]

- 8. Fipronil Technical Fact Sheet [npic.orst.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fipronil: What You Need To Know — Veterinary Prescriber [veterinaryprescriber.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

The Pyrazole-4-Carboxylic Acid Scaffold: A Versatile Framework for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly substituted pyrazole-4-carboxylic acids, have garnered significant attention due to their broad and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the diverse pharmacological potential of this molecular class, delving into their antimicrobial, anti-inflammatory, and anticancer properties. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide exemplary experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the pyrazole-4-carboxylic acid core.

Introduction: The Enduring Appeal of the Pyrazole Nucleus

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in drug discovery.[1] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets.[4] The incorporation of a carboxylic acid moiety at the 4-position further enhances the drug-like properties of these compounds, providing a key interaction point with many enzymes and receptors.[5] This guide will systematically explore the multifaceted biological activities stemming from this versatile scaffold.

Antimicrobial Activity: A Renewed Weapon in the Fight Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted pyrazole-4-carboxylic acids and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[6][7]

Mechanism of Action

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitution pattern, several key targets have been identified. For instance, some pyrazole-4-carboxamide derivatives have shown significant potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The proposed mechanisms often involve the inhibition of crucial enzymes or the disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of pyrazole-4-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and any appended functionalities. Studies have shown that the introduction of specific aryl or heterocyclic moieties can significantly enhance activity. For example, the synthesis of novel pyrazole carboxylic and dicarboxylic acid derivatives has demonstrated that the presence and position of electronegative atoms, such as fluorine and oxygen, are crucial for antifungal activity against Candida albicans.[7]

Representative Data

The following table summarizes the antimicrobial activity of a series of synthesized pyrazole-4-carboxamide derivatives against various microbial strains.

| Compound | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 6a | Significant | Significant | Significant | Significant | Significant | Significant |

| 6f | Significant | Significant | Significant | Significant | Significant | Significant |

| 6g | Significant | Significant | Significant | Significant | Significant | Significant |

| [Source: Adapted from Scilit[6]] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel pyrazole derivatives.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

Negative control (broth with solvent).

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8] Substituted pyrazole-4-carboxylic acids have demonstrated significant anti-inflammatory properties, with some derivatives acting as potent inhibitors of key inflammatory mediators.[4][9]

Mechanism of Action: Inhibition of Key Inflammatory Enzymes

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[9] Additionally, some pyrazole derivatives have been shown to inhibit other inflammatory targets such as 5-lipoxygenase (5-LOX) and interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10]

Structure-Activity Relationship (SAR) Insights

The development of selective COX-2 inhibitors has been a major focus in anti-inflammatory drug discovery. The structure of celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. SAR studies on pyrazole-4-carboxylic acid derivatives have revealed that the nature of the substituents at the 1, 3, and 5-positions of the pyrazole ring plays a crucial role in determining both potency and selectivity for COX-2 over COX-1.[8] For instance, the introduction of a p-sulfamoylphenyl group at the 1-position is a common feature in many selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds and reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

-

Assay buffer (e.g., Tris-HCl).

-

EIA kit for prostaglandin E2 (PGE2) detection.

Procedure:

-

Pre-incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyrazole scaffold is present in numerous approved and investigational anticancer agents, highlighting its importance in oncology drug discovery.[11] Substituted pyrazole-4-carboxylic acids have demonstrated a wide range of anticancer activities, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[12]

Mechanisms of Action in Oncology

The anticancer properties of pyrazole-4-carboxylic acid derivatives are diverse and can involve:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[11][12]

-

DNA Demethylase Inhibition: Some derivatives have been identified as potent inhibitors of DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[5]

-

Carbonic Anhydrase Inhibition: Certain pyrazole derivatives bearing a sulfamoylphenyl moiety have shown inhibitory activity against cancer-related carbonic anhydrase isoforms IX and XII.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole-4-carboxylic acids is intricately linked to their substitution patterns. For instance, in the development of ALKBH1 inhibitors, modifications on the pyrazole ring and the appended side chains were systematically explored to optimize potency.[5] Similarly, for CDK2 inhibitors, specific substitutions on the pyrazole core were found to be critical for achieving high inhibitory activity.[12]

Representative Data

The following table presents the in vitro anticancer activity of selected pyrazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Target |

| 29 | HGC27 (Gastric) | 0.031 ± 0.007 | ALKBH1 |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 |

| 53 | HepG2 | 15.98 | EGFR/VEGFR-2 |

| 54 | HepG2 | 13.85 | EGFR/VEGFR-2 |

| [Source: Adapted from ACS Publications[5], PMC[11]] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test pyrazole compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

Substituted pyrazole-4-carboxylic acids represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents underscores their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships of this scaffold, aided by computational modeling and innovative synthetic strategies, will undoubtedly lead to the discovery of even more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and, ultimately, clinical success.

References

-

Cottineau, F., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. [Link]

-

Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

-

Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17808-17823. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

-

Lebedev, A. V., et al. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 41(8), 1217-1222. [Link]

-

Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

-

Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (2009). ResearchGate. [Link]

-

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(1), 7733-7746. [Link]

-

Bektas, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 80, 466-481. [Link]

-

Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5384-5388. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). NIH. [Link]

-

Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC - NIH. [Link]

-

Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 765-777. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

-

Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2020). PMC - NIH. [Link]

-

Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). PMC - NIH. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. [Link]

-

Chahal, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(6), 576-588. [Link]

-

Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Pyrazole Carboxylic Acid Core: A Technical Guide for Advanced Synthesis and Application

Foreword: The Strategic Value of the 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid Scaffold

In the landscape of modern drug discovery and agrochemical development, certain molecular scaffolds emerge as "privileged structures" due to their proven utility and versatile reactivity. 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a paramount example of such a scaffold. Its value lies not just in the robust pyrazole core, a staple in medicinal chemistry, but in the strategic placement of a trifluoromethyl (CF₃) group on the N1 position. This single modification imparts profound effects on the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of this high-value building block, from its synthesis and properties to its application in creating next-generation therapeutic and crop protection agents.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of N-trifluoromethyl pyrazoles presents a unique challenge due to the inherent instability of the key reagent, trifluoromethylhydrazine. Direct handling is often unfeasible, necessitating its in situ generation. The most effective strategies leverage a protected precursor which, under specific acidic conditions, unmasks the reactive hydrazine for immediate condensation and cyclization.

A robust and well-documented approach involves the deprotection of a di-Boc protected trifluoromethylhydrazine, followed by an acid-catalyzed condensation with a suitable 1,3-dicarbonyl equivalent.[2]

Key Synthetic Workflow: Cyclization via In Situ Hydrazine Generation

The causality behind this workflow is rooted in controlling the reactivity of the unstable trifluoromethylhydrazine. By generating it transiently in the presence of the cyclization partner, decomposition pathways are minimized, and the desired pyrazole formation is favored. The choice of a strong acid like TsOH is critical not only for the deprotection step but also for catalyzing the subsequent condensation and dehydration steps that lead to the aromatic pyrazole ring.

Caption: General synthetic workflow for 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Self-Validating Experimental Protocol: Synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for N-CF₃ pyrazole synthesis.[2] The validation lies in the monitoring of each stage; completion of the reaction is confirmed by Thin-Layer Chromatography (TLC) before proceeding to the next step, ensuring high fidelity and yield.

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Di-tert-butyl 1-(Trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv) and a 1,3-dicarbonyl substrate such as ethyl 2-formyl-3-oxopropanoate (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv). The use of a strong acid is crucial for efficient deprotection and to catalyze the cyclization, which helps suppress the formation of undesired des-CF₃ side products.[2]

-

Reaction Execution: Stir the mixture at ambient temperature (20-40 °C) for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the target ester: Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The resulting ester can be readily hydrolyzed to the final carboxylic acid by stirring with a base like potassium hydroxide in a solvent mixture (e.g., water/methanol) at room temperature, followed by acidification with dilute HCl to precipitate the product.[3]

Part 2: Physicochemical and Structural Profile

The introduction of the N-CF₃ group dramatically alters the electronic character of the pyrazole ring compared to its N-methyl or N-H counterparts. The trifluoromethyl group is a powerful electron-withdrawing group, which lowers the pKa of the carboxylic acid, making it more acidic. It also significantly increases the molecule's lipophilicity, a key parameter in drug design for membrane permeability.

| Property | 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Isomer) |

| CAS Number | 1402664-77-0[4] | 113100-53-1[3][5] |

| Molecular Formula | C₅H₃F₃N₂O₂[4] | C₆H₅F₃N₂O₂[3][5] |

| Molecular Weight | 180.08 g/mol [4] | 194.11 g/mol [3][5] |

| Appearance | Not specified (Predicted: Solid) | White to off-white solid[6] |

| Melting Point | Data not available | 200-204 °C |

| Boiling Point | Data not available | 285.6±40.0 °C (Predicted)[3] |

| Solubility | Data not available | DMSO (Slightly), Methanol (Slightly)[3] |

Note: Experimental data for the title compound is limited. Data for the well-characterized N-methyl isomer is provided for comparison.

Part 3: Core Applications in R&D

The true utility of this scaffold is realized upon its conversion into derivatives, primarily carboxamides. The carboxylic acid handle is an ideal point for diversification, allowing for the exploration of vast chemical space.

A. Pharmaceutical Development: A Scaffold for COX Inhibitors

The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), most famously in COX-2 selective inhibitors like Celecoxib.[7] Derivatives of trifluoromethyl-pyrazole-carboxylic acids are actively investigated as potent and selective COX inhibitors for treating inflammation, pain, and fever.[7][8][9] The trifluoromethyl group often enhances the binding affinity within the hydrophobic channels of the COX enzymes.[10]

Caption: Mechanism of action for pyrazole-based COX inhibitors.

This protocol describes a standard peptide coupling reaction to synthesize a carboxamide derivative, a crucial step in developing novel therapeutics from the carboxylic acid core.[7][8]

-

Reagent Preparation: To a stirred solution of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM, add the desired aniline or amine derivative (1.1 equiv).

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 equiv) as the primary coupling agent. To improve efficiency and reduce side reactions, an activator like Hydroxybenzotriazole (HOBt) can also be included.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to neutralize the HCl salt formed and facilitate the reaction.

-

Reaction: Allow the mixture to stir at room temperature for 12-48 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution. Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to yield the final carboxamide product.

B. Agrochemical Innovation: The Backbone of SDHI Fungicides

In agriculture, the pyrazole-carboxamide structure is the defining feature of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[11][12][13] These fungicides are vital for controlling a wide spectrum of fungal diseases in major crops.[11][14] They function by targeting Complex II in the mitochondrial respiratory chain, effectively shutting down energy production in the fungal cell.[12][13] The 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid core is a key precursor for synthesizing highly effective SDHI active ingredients.[11][15]

The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as Group 7, highlighting their specific mode of action and the need for careful resistance management.[16] The development of new derivatives from this core aims to improve efficacy and overcome emerging fungal resistance.

Conclusion

1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is more than a mere chemical intermediate; it is a strategic platform for innovation. Its robust chemical nature, combined with the advantageous properties conferred by the N-trifluoromethyl group, makes it an indispensable tool for researchers, scientists, and drug development professionals. The synthetic accessibility and versatile reactivity of its carboxylic acid function ensure its continued prominence in the quest for novel, more effective molecules in both medicine and agriculture.

References

-

Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid Source: ResearchGate URL: [Link]

-

Title: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 Source: PubChem URL: [Link]

-

Title: Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer Source: Wanxingda URL: [Link]

-

Title: 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid Source: mzCloud URL: [Link]

-

Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL: [Link]

-

Title: 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: (PDF) Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove - University of Mississippi URL: [Link]

-

Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed Central URL: [Link]

-

Title: Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL: [Link]

-

Title: Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors Source: OUCI URL: [Link]

-

Title: Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PubMed URL: [Link]

-

Title: Understanding the SDHI (FRAC group 7) Fungicides Source: Rutgers Plant and Pest Advisory URL: [Link]

-

Title: SDHI Fungicides Source: FRAC.info URL: [Link]

-

Title: SDHI fungicides and turfgrass disease control: An overview Source: University of Georgia (UGA) Turf and Ornamental Pest Management URL: [Link]

-

Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central URL: [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]

- 4. 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1402664-77-0 [chemicalbook.com]

- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 13. site.caes.uga.edu [site.caes.uga.edu]

- 14. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SDHI Fungicides | FRAC [frac.info]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid agrochemical use

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Cornerstone Intermediate for Modern Agrochemicals

Abstract